molecular formula C26H28N6O2S B2616116 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 896702-15-1

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No. B2616116
M. Wt: 488.61
InChI Key: DYCSKHKXMFWNNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring, a piperidine ring, a benzyl group, a sulfanyl group, and a pyrazole ring .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple rings and functional groups could allow for a variety of interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups .

Scientific Research Applications

Alzheimer's Disease Therapy

Compounds structurally similar to 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide have been investigated for their potential in Alzheimer's disease therapy. For instance, 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides were identified as a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors. These compounds demonstrated significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, as well as the inhibition of self-mediated Aβ aggregation and Cu(II)-mediated Aβ aggregation, suggesting a multifaceted approach to Alzheimer's disease treatment (Umar et al., 2019).

Antitumor Activity

Several studies have explored the antitumor potential of quinazolinone derivatives. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad spectrum antitumor activity, with some compounds demonstrating potency comparable or superior to that of known chemotherapeutic agents. These findings underscore the relevance of quinazolinone derivatives in cancer research and their potential as therapeutic agents (Al-Suwaidan et al., 2016).

Antimicrobial and Antioxidant Activities

Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated that such compounds possess significant antibacterial and antifungal properties, suggesting their potential application in the development of new antimicrobial agents (Patel et al., 2010). Additionally, pyrazole-acetamide derivatives have been identified to exhibit considerable antioxidant activity, indicating their possible use in oxidative stress-related conditions (Chkirate et al., 2019).

Safety And Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, proper handling and safety precautions should be taken .

Future Directions

Future research could involve studying this compound’s properties in more detail, determining its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O2S/c1-18-14-23(30-29-18)28-24(33)17-35-26-27-22-11-10-20(31-12-6-3-7-13-31)15-21(22)25(34)32(26)16-19-8-4-2-5-9-19/h2,4-5,8-11,14-15H,3,6-7,12-13,16-17H2,1H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCSKHKXMFWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide

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